5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Description

Evolution and Significance of Pyrrolidinone Derivatives in Scientific Discovery

The scientific journey of pyrrolidinone derivatives began several decades ago, initially gaining prominence with the discovery of compounds exhibiting nootropic effects, which are substances that may enhance cognitive function. nih.gov Piracetam (B1677957), one of the first synthetic pyrrolidone derivatives, was developed in the 1960s and paved the way for research into the neuroprotective and antiepileptic potential of this class of compounds. nih.gov This led to the development of other significant drugs, including the antiepileptic agent levetiracetam. acs.org

The significance of the pyrrolidinone scaffold extends far beyond neuroscience. It is a "privileged pharmacophore," meaning its structure is recurrently found in compounds with a wide range of biological activities. nih.gov Researchers have successfully synthesized and evaluated pyrrolidinone derivatives demonstrating antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netrdd.edu.iqresearchgate.net For instance, certain derivatives have been investigated as potent inhibitors of the autotaxin (ATX) enzyme, which is implicated in various inflammatory diseases and cancer. nih.govfrontiersin.org

The structural characteristics of the pyrrolidinone ring, particularly its non-planar, three-dimensional shape resulting from sp³-hybridized carbon atoms, make it an attractive scaffold for drug design. nih.govresearchgate.net This 3D geometry allows for a more comprehensive exploration of the pharmacophore space compared to flat, two-dimensional aromatic rings, enabling more specific and effective interactions with biological targets. nih.govnih.gov The pyrrolidine (B122466) ring is a common feature in many natural products, including alkaloids, which further underscores its biological relevance and potential for inspiring new therapeutic agents. rsc.orgnih.gov

Contextualization of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one within Lactam Chemistry

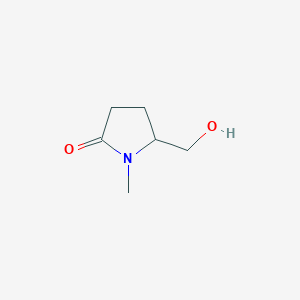

This compound belongs to the lactam class of compounds, which are cyclic amides. Specifically, as a pyrrolidinone, it is a five-membered γ-lactam. The structure features a pyrrolidinone ring with a methyl group attached to the nitrogen atom (position 1) and a hydroxymethyl group at position 5. The presence of a chiral center at the 5-position means the compound can exist as different stereoisomers.

This particular functionalization makes this compound a valuable chiral building block, or synthon, in asymmetric synthesis. researchgate.netacadpubl.eu Chiral synthons derived from materials like pyroglutamic acid are frequently used to construct more complex molecules with specific stereochemistry, which is often crucial for their biological activity. researchgate.netacadpubl.eu The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds. researchgate.net By inserting various substituents at different positions on the pyrrolidinone moiety, researchers can systematically investigate structure-activity relationships and optimize compounds for specific biological targets. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 122663-22-3 ((R)-enantiomer) |

| Class | Lactam / Pyrrolidinone |

Research Trends and Future Perspectives for Functionalized Pyrrolidinones

Current research on functionalized pyrrolidinones is focused on developing novel, efficient synthetic methods and expanding their application in drug discovery. nih.govacs.org A significant trend is the creation of innovative, one-pot multicomponent reactions that allow for the rapid assembly of complex pyrrolidinone structures from simple, commercially available starting materials. rsc.orgnih.gov These methods improve synthetic efficiency by reducing the number of steps, saving time and resources. acs.org

Furthermore, the integration of advanced technologies like continuous flow chemistry is transforming the synthesis of these compounds. acs.org Continuous flow electrochemical reactors, for example, have been successfully used for the oxidative cyclization and functionalization of 2-pyrrolidinones, offering advantages such as faster reaction times and improved scalability over traditional batch processes. acs.org

The future of pyrrolidinone research lies in the continued design and synthesis of derivatives with highly specific biological activities. By leveraging the structural diversity achievable through functionalization, scientists aim to develop new therapeutic agents targeting a wide array of diseases. frontiersin.orgnih.gov The focus is on creating compounds that can act as enzyme inhibitors, receptor antagonists, or modulators of other biological pathways. nih.gov The versatility of the pyrrolidinone scaffold ensures its continued importance as a central element in the development of next-generation pharmaceuticals and bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBSHGXEXCIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-41-9 | |

| Record name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxymethyl 1 Methylpyrrolidin 2 One and Analogous Derivatives

Chiral Synthesis Approaches to 5-(Hydroxymethyl)pyrrolidin-2-one (B1581339) Core Structures

The synthesis of chiral 5-(hydroxymethyl)pyrrolidin-2-one core structures is paramount due to their role as building blocks in the creation of complex, biologically active molecules. bldpharm.comchemimpex.com Methodologies in this area are primarily focused on asymmetric and enantioselective approaches to ensure the production of specific stereoisomers.

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. mdpi.com Various strategies have been developed to introduce chirality into the pyrrolidinone ring system.

One notable method involves the Ni-catalyzed enantioselective reductive dicarbofunctionalization of internal alkenes, which allows for the synthesis of chiral pyrrolidinones with adjacent stereogenic centers in high yield and enantioselectivity. researchgate.net Another approach is the cyclization of amide dianions with epibromohydrin (B142927). This method can produce axially chiral 1-aryl-5-(hydroxymethyl)pyrrolidin-2-ones with high diastereoselectivity, particularly with sterically demanding N-aryl groups. organic-chemistry.orgresearchgate.net

Biocatalytic methods have also emerged as powerful tools. For instance, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. nih.gov A highly efficient and stereoselective synthesis of polyhydroxylated pyrrolidines has been achieved through a strategy that includes regioselective asymmetric aminohydroxylation (RAA) of an achiral olefin to introduce the desired stereochemistry. researchgate.net

Table 1: Overview of Asymmetric Synthesis Strategies

| Strategy | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Reductive Dicarbofunctionalization | Nickel Catalyst, 1-NapQuinim Ligand | Creates vicinal stereocenters with high enantioselectivity. | researchgate.net |

| Dianion Cyclization | Amide Dianions, Epibromohydrin | Yields axially chiral products with high diastereoselectivity. | organic-chemistry.orgresearchgate.net |

| Biocatalytic Amination | Transaminases (TAs) | Provides access to both enantiomers from ω-chloroketones with excellent enantiomeric excess. | nih.gov |

| Asymmetric Aminohydroxylation | Osmium-based catalysts with chiral ligands | Allows for complete stereochemical control in creating polyhydroxylated pyrrolidines. | researchgate.net |

Enantioselective Routes and Stereochemical Control

Achieving precise stereochemical control is the primary objective of enantioselective synthesis. The methods employed often dictate the absolute configuration of the newly formed chiral centers.

For example, the use of transaminases allows for the selective synthesis of either the (R) or (S) enantiomer of a 2-substituted pyrrolidine (B122466) by choosing the appropriate enzyme variant. nih.gov This biocatalytic approach offers excellent enantiomeric excesses, often exceeding 99.5%. nih.gov Another advanced strategy for ensuring stereochemical control is the intramolecular stereoselective amidomercuration reaction, which is used to construct the five-membered ring in polyhydroxylated pyrrolidines with high precision. researchgate.net These routes demonstrate how specific reagents and catalysts can be used to control the three-dimensional structure of the final product.

Utilization of Chiral Synthons

A widely used and effective strategy for asymmetric synthesis involves starting with a readily available, enantiomerically pure molecule, known as a chiral synthon. researchgate.net For the synthesis of 5-(hydroxymethyl)pyrrolidin-2-one derivatives, S-pyroglutamic acid (also known as 2-oxotetrahydropyrrol-5S-carboxylic acid) is a prominent and versatile chiral building block. researchgate.netacadpubl.eunih.gov

This natural starting material possesses the desired (S)-configuration at the C5 position. acadpubl.eunih.gov The synthetic pathway typically involves the reduction of the carboxylic acid group at the C5 position to the required hydroxymethyl moiety. nih.gov This approach ensures that the stereochemistry at this center is retained throughout the synthesis under mild reaction conditions. researchgate.netacadpubl.eu By starting with a molecule of known absolute configuration like S-pyroglutamic acid, the complexities of creating that specific stereocenter are avoided, streamlining the synthesis of optically active target molecules. researchgate.netnih.gov

Derivatization and Functionalization Strategies at the Pyrrolidinone Ring

Once the core pyrrolidinone structure is established, further derivatization and functionalization are often necessary to synthesize the target molecule, 5-(hydroxymethyl)-1-methylpyrrolidin-2-one, and its analogs.

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group (–CH₂OH) is a key functional group in the target molecule. wikipedia.orgnumberanalytics.com As mentioned previously, one of the most direct methods for its introduction is through the reduction of the carboxylic acid group of a precursor like S-pyroglutamic acid. nih.gov This transformation is a common step when utilizing this particular chiral synthon.

Alternatively, a one-pot synthesis method involves the reaction of amide or thioamide dianions with epibromohydrin. organic-chemistry.org This reaction proceeds via a nucleophilic attack followed by intramolecular cyclization, regioselectively forming the 5-(hydroxymethyl)pyrrolidin-2-one structure in high yields. organic-chemistry.orgresearchgate.net This method is efficient and provides a direct route to the desired hydroxylated pyrrolidinone core. organic-chemistry.org

Table 2: Methods for Introducing the Hydroxymethyl Group

| Method | Starting Material | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Reduction of Carboxylic Acid | S-Pyroglutamic Acid | Reducing agents (e.g., LiBH₄) | Converts C5-carboxyl to C5-hydroxymethyl, retaining stereochemistry. | nih.gov |

| Cyclization with Epibromohydrin | N-substituted Acetamides | n-Butyllithium, Epibromohydrin | One-pot formation of the 5-(hydroxymethyl)pyrrolidin-2-one ring. | organic-chemistry.org |

N-Alkylation and Substituent Effects at the Nitrogen Atom

The final step to achieve the target compound, this compound, is the introduction of a methyl group at the nitrogen atom (N-alkylation). This can be accomplished through various standard alkylating procedures.

A modern and efficient method for producing N-alkyl-2-pyrrolidones involves a two-step chemocatalytic system starting from glutamic acid. This process uses a palladium-catalyzed reductive N-alkylation, followed by lactamization and decarboxylation to yield the final N-alkylated product. rsc.org This demonstrates a bio-based route to these compounds. rsc.org

The nature of the substituent at the nitrogen atom can significantly influence the properties and reactivity of the pyrrolidinone ring. Studies on the synthesis of 1-aryl-5-(hydroxymethyl)pyrrolidin-2-ones have shown that a range of N-aryl groups, including those with electron-donating and electron-withdrawing substituents, can be used, demonstrating broad substrate compatibility. organic-chemistry.org The steric and electronic properties of the N-substituent can affect reaction outcomes, such as the diastereoselectivity in certain asymmetric syntheses. organic-chemistry.orgresearchgate.net

Modifications at Other Ring Positions

Modifications at the C3 and C4 positions of the pyrrolidinone ring are crucial for creating structural diversity and modulating the biological activity of these compounds. Various synthetic strategies have been developed to introduce substituents at these positions.

One approach involves the diastereoselective catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method can generate functionalized pyrrolidines with multiple new stereocenters with high diastereoselectivity. acs.org For instance, the reduction of a pyrrole with a ketoester substituent at the 2-position using rhodium-on-alumina (Rh/Al2O3) or rhodium-on-carbon (Rh/C) in alcohol yields a single diastereomer of the corresponding pyrrolidine. acs.org The reaction is believed to proceed through a two-step hydrogenation sequence where the initial reduction of a side-chain functionality directs the subsequent reduction of the pyrrole ring. acs.org

Another strategy for modification at the C4 position involves the palladium-catalyzed C(sp3)–H arylation. This method has been used for the arylation of piperidines and can be conceptually applied to pyrrolidines. Studies have shown that deuteration occurs at the C4 position of the pyrrolidine ring, indicating the feasibility of C-H activation at this site. acs.org

Furthermore, the synthesis of L-pyroglutamic acid analogues has been explored, where modifications are introduced at the C4 position. One method involves starting from L-hydroxyproline and performing an oxidative carbonylation of the active methylene (B1212753) group to construct the 4S-hydroxy-L-pyroglutamate ester framework. frontiersin.orgnih.gov This allows for the introduction of a chiral hydroxyl group, which can serve as a handle for further functionalization. frontiersin.orgnih.gov

Table 1: Selected Methods for Modification at Other Ring Positions of Pyrrolidinones

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference(s) |

| Substituted Pyrrole | H2, Rh/Al2O3 or Rh/C, alcohol | Functionalized Pyrrolidine | High diastereoselectivity, up to four new stereocenters created. | acs.org |

| L-hydroxyproline | 1. Boc2O, THF/H2O2. DCC, 4-chlorophenol, CH2Cl23. Oxidative carbonylation | 4S-hydroxy-L-pyroglutamate ester | Introduction of a chiral hydroxyl group at the C4 position. | frontiersin.orgnih.gov |

| Pyrrolidine-3-carboxamide | Pd(OAc)2, Aryl halide | C4-arylated Pyrrolidine (conceptual) | Deuteration studies confirm C-H activation at the C4 position is possible. | acs.org |

Novel Synthetic Protocols and Cascade Reactions

Recent advancements in organic synthesis have led to the development of novel and efficient protocols for the construction of the this compound scaffold and its analogues. These methods often involve cascade or tandem reactions, which allow for the formation of multiple bonds in a single operation, thereby increasing efficiency and reducing waste. soton.ac.ukresearchgate.netyoutube.com

Metal-catalyzed reactions are powerful tools for the synthesis of pyrrolidinones. Catalytic hydrogenation, for instance, is a well-established method for the reduction of amides to amines and can be applied to the synthesis of pyrrolidine derivatives. rsc.orgresearchgate.net A solvent-free continuous flow bimetallic Pt/V catalytic hydrogenation of N-methylpyrrolidone (NMP) to N-methylpyrrolidine (NMPD) has been developed, achieving high yields. rsc.org While this example focuses on the reduction of the lactam carbonyl, similar catalytic systems can be adapted for the stereoselective reduction of pyrrole precursors to pyrrolidines. acs.org

Heterogeneously catalyzed asymmetric hydrogenation of C=C bonds directed by surface-tethered chiral modifiers is another promising approach. worktribe.com Chiral sulfide (B99878) ligands anchored to palladium nanoparticles have been shown to effectively catalyze the enantioselective hydrogenation of isophorone, demonstrating the potential for creating chiral centers in pyrrolidine precursors. worktribe.com

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including pyrrolidine derivatives. unibo.itmdpi.com Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are widely used to promote various enantioselective transformations. unibo.it

One notable example is the organocatalytic conjugate addition of aldehydes to maleimides, which can be used to construct the succinimide (B58015) scaffold, a key intermediate for the synthesis of γ-lactams. nih.gov This is often the first step in a tandem sequence, followed by reductive amination and lactamization. nih.gov Bifunctional squaramide catalysts have also been employed in asymmetric domino reactions to construct spirooxazolidines embedded with a pyrazolinone core, showcasing the versatility of organocatalysis in creating complex heterocyclic systems. rsc.org

Intramolecular cyclization is a common and effective strategy for the synthesis of the pyrrolidinone ring. One such method involves the reaction of amide and thioamide dianions with epibromohydrin. organic-chemistry.orgresearchgate.net This reaction proceeds via a nucleophilic attack at the bromine-bearing carbon, followed by an intramolecular cyclization to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method is compatible with a range of substituted N-arylacetamides. organic-chemistry.org

Another approach is the tandem reductive amination/lactamization sequence. In this one-pot process, a formylmethyl (B1220840) succinimide substrate, readily prepared via organocatalytic conjugate addition, undergoes reductive amination with an amine, followed by intramolecular lactamization to generate highly substituted γ-lactams. nih.gov This method offers the advantage of easily varying the substituents by choosing different commercially available maleimides, aldehydes, and amines. nih.gov

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been utilized for the synthesis of pyrrolidones through ring closure. rloginconsulting.com

A diastereoselective synthesis of substituted pyrrolidines has been developed using an asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This reaction can construct up to three stereogenic centers in a single step with high diastereoselectivity. nih.gov While not directly yielding this compound, the principles of these MCRs can be adapted to design synthetic routes towards this target molecule and its analogues.

Table 2: Novel Synthetic Protocols for Pyrrolidinone Synthesis

| Reaction Type | Key Reagents/Catalyst | Product Type | Key Features | Reference(s) |

| Metal-Catalyzed Hydrogenation | Pt/V bimetallic catalyst | N-methylpyrrolidine | Solvent-free, continuous flow, high yield. | rsc.org |

| Organocatalytic Tandem Reaction | Organocatalyst (e.g., proline derivative), amine, aldehyde, maleimide | Highly substituted γ-lactams | One-pot process, high diversity of products. | nih.gov |

| Intramolecular Cyclization | Amide dianion, epibromohydrin | 5-(hydroxymethyl)pyrrolidin-2-ones | Regioselective formation of the hydroxymethyl group at C5. | organic-chemistry.orgresearchgate.net |

| Multi-Component Reaction | Phenyldihydrofuran, N-tosyl imino ester, silane, TiCl4 | Highly substituted pyrrolidines | High diastereoselectivity, construction of multiple stereocenters in one pot. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Pyrrolidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, both ¹H and ¹³C NMR would provide a wealth of information.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the N-methyl protons, the diastereotopic protons of the hydroxymethyl group, the proton at the chiral center (C5), and the methylene (B1212753) protons of the pyrrolidinone ring. The chemical shifts and coupling constants of these signals would be invaluable for confirming the connectivity of the atoms and for analyzing the conformational preferences of the five-membered ring.

Similarly, a ¹³C NMR spectrum would show distinct resonances for each of the six carbon atoms in the molecule, including the carbonyl carbon, the chiral carbon attached to the hydroxymethyl group, the carbons of the pyrrolidinone ring, the N-methyl carbon, and the hydroxymethyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.8 | Singlet |

| -CH₂OH | ~3.5 - 3.7 | Multiplet |

| C5-H | ~3.8 | Multiplet |

| Ring CH₂ | ~1.8 - 2.4 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~175 |

| C5 | ~60 |

| -CH₂OH | ~65 |

| N-CH₃ | ~30 |

Note: The data in the tables above is predicted and has not been experimentally verified in published literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₁₁NO₂.

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. Expected fragmentation could include the loss of the hydroxymethyl radical (-•CH₂OH), cleavage of the pyrrolidinone ring, and other fragmentations that would yield a unique mass spectrum, serving as a fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the tertiary amide (C=O) group, and the C-H bonds of the alkyl and methylene groups. The presence of a strong, broad absorption band around 3300-3500 cm⁻¹ would indicate the O-H stretch of the alcohol, while a strong, sharp absorption band around 1680 cm⁻¹ would be characteristic of the C=O stretch of the five-membered lactam.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyrrolidinone ring in the solid state. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, that dictate the crystal packing. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Chromatographic Methods for Purification and Analytical Separations

Chromatographic techniques are indispensable for the purification and analytical assessment of organic compounds. For the purification of this compound, column chromatography using silica (B1680970) gel or alumina (B75360) would likely be employed.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) would be a suitable method to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Gas Chromatography (GC), possibly coupled with a mass spectrometer (GC-MS), could also be utilized for analysis, likely after derivatization of the hydroxyl group to increase volatility.

Reactivity and Chemical Transformations of 5 Hydroxymethyl 1 Methylpyrrolidin 2 One

Reactions Involving the Hydroxymethyl Group

The exocyclic hydroxymethyl group is a primary alcohol, and as such, it undergoes typical alcohol reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one can be selectively oxidized to form either the corresponding aldehyde, 1-methyl-5-oxo-pyrrolidine-2-carbaldehyde, or the carboxylic acid, 1-methyl-5-oxopyrrolidine-2-carboxylic acid. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM).

Stronger oxidizing agents are required to convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO₄) can accomplish this transformation. While analogous oxidations on similar structures, such as the conversion of 5-hydroxymethyl-2-furfural to 2,5-furandicarboxylic acid using gold nanoparticle catalysts, are well-documented, specific examples for this compound follow these general principles. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent | Product | Product Name |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 1-Methyl-5-oxo-pyrrolidine-2-carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | Carboxylic Acid |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the reaction with more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, is generally more efficient.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Acetyl Chloride | Pyridine, 0°C to RT | (1-Methyl-5-oxopyrrolidin-2-yl)methyl acetate |

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻). Therefore, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. google.com

Once the tosylate or mesylate is formed, it can be readily displaced by a wide variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of numerous functional groups at this position. For example, reaction with sodium azide (B81097) (NaN₃) would yield an azidomethyl derivative, while reaction with sodium cyanide (NaCN) would produce the corresponding nitrile. A patent describing the preparation of 2-methylpyrrolidine (B1204830) derivatives illustrates this principle by converting 2-(hydroxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester into its methanesulfonyl ester, which is then displaced. google.com

Table 3: Nucleophilic Substitution Reactions

| Step | Reactants | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Activation | This compound + p-Toluenesulfonyl chloride | Pyridine, 0°C | (1-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate |

| 2. Substitution | Activated Intermediate + Sodium Azide (NaN₃) | DMF, Heat | 5-(Azidomethyl)-1-methylpyrrolidin-2-one |

| 2. Substitution | Activated Intermediate + Sodium Cyanide (NaCN) | DMSO, Heat | 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetonitrile |

Reactions of the Pyrrolidinone Ring System

The lactam (cyclic amide) functionality of the pyrrolidinone ring imparts its own characteristic reactivity, including susceptibility to ring-opening and the ability to be functionalized at the alpha-position to the carbonyl group.

The amide bond within the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions. This ring-opening reaction results in the formation of a γ-amino acid derivative.

Under basic conditions, for instance, by heating with an aqueous solution of sodium hydroxide (B78521) (NaOH), the pyrrolidinone ring opens to yield the sodium salt of 4-(methylamino)-5-hydroxypentanoic acid. researchgate.neteschemy.com Subsequent acidification will produce the free γ-amino acid. Similarly, hydrolysis under strong acidic conditions (e.g., refluxing with concentrated hydrochloric acid) will yield the hydrochloride salt of the same amino acid. eschemy.com Studies on the hydrolysis of N-methylpyrrolidone (NMP) show that in a 4% NaOH solution, 50-70% of the compound hydrolyzes after 8 hours. eschemy.com

The methylene (B1212753) group at the C-3 position, which is alpha to the carbonyl group of the pyrrolidinone ring, possesses acidic protons. These protons can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate intermediate.

This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the C-3 position. For instance, the enolate can be alkylated by reaction with alkyl halides (e.g., methyl iodide) or undergo aldol (B89426) condensation with aldehydes or ketones. Research into the functionalization of N-methyl-2-pyrrolidone has shown that alkylation can occur at this alpha-position in the presence of an alkali catalyst. eschemy.com Furthermore, methods for the direct arylation of the α-position of pyrrolidines have been developed, highlighting the synthetic utility of this position. nih.gov

Reductive Transformations of the Lactam Carbonyl

The lactam carbonyl group in this compound represents a key site for chemical modification. While amides are generally stable functional groups, the carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents. This transformation converts the pyrrolidin-2-one ring into a fully saturated pyrrolidine (B122466) ring system, offering a pathway to a different class of compounds with distinct properties and potential applications.

The most common and effective reagent for the reduction of lactams is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com This potent nucleophilic reducing agent readily attacks the electrophilic carbonyl carbon. The general mechanism involves the initial formation of a tetrahedral intermediate, followed by the elimination of the oxygen atom and subsequent reduction steps to yield the corresponding amine. In the case of this compound, this reaction would yield (1-methylpyrrolidin-5-yl)methanol. This transformation is significant as it removes the planarity associated with the amide bond and generates a more flexible, non-polar pyrrolidine core, while preserving the stereocenter and the primary alcohol functionality at the C5 position.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often under reflux conditions to ensure the reaction goes to completion. masterorganicchemistry.com The choice of a strong reducing agent like LiAlH₄ is necessary because weaker reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally incapable of reducing the resonance-stabilized amide bond of a lactam. youtube.com

Table 1: Expected Reductive Transformation of the Lactam Carbonyl The following table outlines the expected product from the reduction of the title compound's lactam carbonyl based on established chemical principles for lactam reduction.

| Reactant | Reagent | Expected Product | Ring System Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (1-Methylpyrrolidin-5-yl)methanol | Pyrrolidin-2-one to Pyrrolidine |

Stereoselective Transformations and Diastereomeric Control

The stereocenter at the C5 position, bearing the hydroxymethyl group, plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations. This phenomenon, known as diastereomeric control or substrate control, is a cornerstone of asymmetric synthesis, allowing for the creation of new stereocenters with a predictable spatial orientation relative to the existing one.

One significant area where this control is manifested is in reactions involving the formation of an enolate at the C3 position. The enolate, once formed, can react with various electrophiles. Research on structurally related pyrrolidinones has demonstrated that the substituent at the C5 position can effectively shield one face of the planar enolate. researchgate.net For instance, in the reactions of the lithium enolate derived from N-(ortho-tert-butylphenyl)-5-methoxymethyl-2-pyrrolidinone, electrophiles were shown to add preferentially to the face opposite the C5 substituent, leading to a high degree of cis-selectivity between the C3 and C5 substituents. researchgate.net This suggests that for this compound, alkylation or other electrophilic additions at the C3 position would likely proceed with high diastereoselectivity, yielding predominantly the cis-3,5-disubstituted product. The bulky group at C5 effectively directs the incoming electrophile to the less hindered face of the molecule.

Furthermore, diastereoselectivity is also a key factor during the synthesis of the pyrrolidinone ring itself. The cyclization of amide dianions with epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones can proceed with high diastereoselectivity, particularly when a bulky, axially chiral N-substituent is present. organic-chemistry.org For example, the synthesis of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one results in the formation of a specific diastereomer with a high degree of control. researchgate.netorganic-chemistry.org This highlights that stereocontrol is integral not only to the reactions of the pyrrolidinone ring but also to its formation.

Table 2: Examples of Diastereomeric Control in Pyrrolidinone Systems This table summarizes findings from related systems that illustrate the principle of stereocontrol originating from the C5 substituent.

| Starting Material/Precursor | Reaction Type | Key Finding | Stereochemical Outcome |

| N-(ortho-tert-butylphenyl)-5-methoxymethyl-2-pyrrolidinone | Enolate reaction with electrophiles | The C5 substituent directs the approach of the electrophile. researchgate.net | Predominantly 3,5-cis-selectivity |

| N-(2-tert-butylphenyl)acetamide + Epibromohydrin | Cyclization to form the lactam ring | The reaction affords an axially chiral lactam with high diastereoselectivity. researchgate.netorganic-chemistry.org | Formation of a specific diastereomer |

Computational and Theoretical Studies on 5 Hydroxymethyl 1 Methylpyrrolidin 2 One

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one are crucial determinants of its chemical and biological activity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule, while molecular dynamics (MD) simulations provide a view of its dynamic behavior over time.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the molecule over time by solving Newton's equations of motion. mdpi.comnih.gov This technique allows researchers to explore the conformational landscape, study the flexibility of the pyrrolidinone ring and its substituents, and analyze interactions with solvent molecules. nih.govmdpi.com For a molecule like this compound, an MD simulation would reveal the rotational freedom of the hydroxymethyl group and its potential to form intramolecular hydrogen bonds with the carbonyl oxygen. The resulting trajectory provides a dynamic picture of the molecule's behavior, which is essential for understanding how it interacts with biological targets. nih.gov

Table 1: Illustrative Conformational Energy Profile of this compound This table is for illustrative purposes to demonstrate the type of data generated from conformational analysis and is not based on published experimental data for this specific compound.

| Conformer | Description of Ring Pucker | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| A | C4-endo (Envelope) | Axial-like | 0.00 | 65.1 |

| B | C3-exo (Envelope) | Equatorial-like | 0.85 | 21.5 |

| C | C4-exo/C3-endo (Twist) | Equatorial-like | 1.50 | 13.4 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. semanticscholar.org These calculations are fundamental for predicting reactivity, spectroscopic properties, and intermolecular interactions. nih.govmdpi.com

Electronic Structure: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com For this compound, the HOMO is likely localized on the lactam group, while the LUMO would also be centered around the carbonyl group.

Reactivity Prediction: The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In this compound, the oxygen atom of the carbonyl group would be the region of most negative potential (red), making it a likely site for electrophilic attack or hydrogen bond donation. The hydrogen of the hydroxyl group would show a positive potential (blue), indicating its role as a hydrogen bond donor. These insights are crucial for predicting how the molecule will interact with other chemical species or biological receptors.

Table 2: Illustrative Calculated Electronic Properties for this compound (DFT B3LYP/6-31G*) This table is for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations and is not based on published experimental data for this specific compound.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest available orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

| MEP Minimum (on C=O) | -55 kcal/mol | Region most susceptible to electrophilic attack. |

Ligand-Protein Interactions and Binding Mode Analysis

Understanding how a molecule like this compound binds to a protein target is a cornerstone of rational drug design. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. researchgate.netfrontiersin.orgyoutube.com

Docking Studies: In a typical docking simulation, the 3D structure of the target protein is used as a receptor. The ligand, this compound, is then placed into the binding site in various conformations and orientations. A scoring function estimates the binding energy for each pose, with the lowest energy pose considered the most likely binding mode. Studies on related pyrrolidinone derivatives have successfully used docking to investigate interactions with targets like the angiotensin II AT1 receptor and α-mannosidase enzymes. researchgate.netnih.govnih.gov

Binding Mode Analysis: The analysis of the top-scoring docked pose reveals key intermolecular interactions. For this compound, the following interactions with amino acid residues in a hypothetical active site could be predicted:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These are often the most critical interactions for binding specificity.

Hydrophobic Interactions: The methyl group on the nitrogen and the aliphatic carbons of the pyrrolidinone ring can form van der Waals interactions with nonpolar residues like leucine, valine, or phenylalanine.

Virtual Screening and Drug Design Applications

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.netmdpi.commdpi.com this compound can serve as a core scaffold or fragment in the design of new therapeutic agents.

Ligand-Based Virtual Screening: If known active ligands for a target exist, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A database of compounds can then be screened to find molecules that match this pharmacophore. The pyrrolidinone scaffold is a common feature in many biologically active compounds, making it a valuable starting point for such studies. nih.govnih.gov

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, docking can be used to screen thousands or millions of compounds. mdpi.com A library of derivatives of this compound could be computationally generated by adding various substituents to the core structure. This library would then be docked into the target's active site, and the top-scoring compounds would be selected for synthesis and experimental testing. This approach has been effectively used to identify novel inhibitors for various enzymes. nih.gov

Mechanistic Insights from Computational Modeling for Chemical Reactions and Biological Pathways

Computational modeling can provide profound insights into the mechanisms of chemical reactions and the role of molecules in complex biological pathways. nih.gov

Chemical Reaction Mechanisms: For this compound, quantum chemical methods can be used to model its reactivity. For example, the mechanism of an esterification reaction at the hydroxymethyl group could be studied by calculating the energies of reactants, products, and the transition state. This allows for the determination of the reaction's activation energy, providing a theoretical basis for understanding its kinetics. nih.gov

Biological Pathways: While predicting the full impact of a small molecule on a biological pathway is complex, computational tools can offer valuable clues. If this compound is a metabolite or a drug, MD simulations can model its interaction with key proteins in a pathway. nih.gov For instance, simulations could explore how its binding to an enzyme might allosterically modulate the enzyme's activity, thereby influencing the entire metabolic cascade. By simulating the molecule within a simplified model of a biological environment, researchers can generate hypotheses about its mechanism of action that can be tested experimentally.

Future Directions and Research Opportunities in Pyrrolidinone Chemistry

Development of Novel Synthetic Strategies for Diversified Libraries

A primary focus for the future is the development of efficient and practical synthetic procedures to generate large libraries of diversified pyrrolidinone derivatives. The creation of such libraries is a crucial tool for the rapid discovery of new small molecules with significant biological activity. nih.gov Traditional methods are often being replaced by more innovative approaches like multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step.

One promising strategy involves the one-pot multicomponent synthesis of substituted pyrrolin-2-ones, which offers a clean reaction profile and easy work-up procedures. rsc.org Another approach is the use of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, a transition-metal-free method with broad substrate scope and high efficiency, capable of producing highly functionalized 2-pyrrolidinones. rsc.org Research has also demonstrated the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones through the cyclization of amide dianions with epibromohydrin (B142927), providing an efficient route to these valuable derivatives. organic-chemistry.org These advanced synthetic protocols pave the way for the practical synthesis of diverse compound libraries under mild conditions. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Pyrrolidinone Derivatives

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, operational simplicity. | nih.gov |

| NHC-Catalyzed Radical Cyclization | Transition-metal-free, radical-based tandem reaction. | Broad substrate scope, high functional group compatibility, high yields. | rsc.org |

| Amide Dianion Cyclization | Reaction of amide dianions with epibromohydrin. | High regioselectivity, efficient route to 5-(hydroxymethyl) derivatives. | organic-chemistry.org |

Exploration of New Biological Targets and Therapeutic Areas

The pyrrolidinone scaffold is present in well-known medicines like piracetam (B1677957), which is used for cognitive disorders, and doxapram, a respiratory stimulant. researchgate.netmalayajournal.org While derivatives have shown anti-inflammatory and antihypertensive activity, future research aims to uncover new biological targets and expand their therapeutic applications. researchgate.net

One emerging area is the development of pyrrolidone derivatives as quorum sensing inhibitors to combat bacterial infections, which may induce lower resistance than conventional antibiotics. nih.gov Specifically, certain aryl-substituted pyrrolones have been shown to inhibit pyocyanin (B1662382) production and protease activity in Pseudomonas aeruginosa with low toxicity. nih.gov Additionally, research into N-methylpyrrolidone, a related compound, is being conducted for the treatment of Multiple Myeloma. drugbank.com The design of novel trisubstituted-5-oxopyrrolidines has also yielded compounds more potent than natural hits against multiple myeloma cells, demonstrating potential as inhibitors of the proteasome. mdpi.com The versatility of the pyrrolidinone template suggests its potential utility in a wide range of biological processes, warranting further investigation into new therapeutic roles. researchgate.netmalayajournal.org

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational methods with experimental synthesis is a powerful strategy for accelerating drug discovery. nih.gov Rational design, starting from a known active compound, can lead to the discovery of novel derivatives with improved properties. nih.gov For instance, a series of pyrrolidine (B122466) derivatives were rationally designed as neurokinin-3 (NK3) receptor antagonists, showing promise for the development of novel antipsychotics. nih.gov

Computational tools such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of novel pyrrolidinone derivatives and explain the molecular basis of their therapeutic action. nih.govnih.gov In silico docking experiments have been used to explore how acidic moieties on the pyrrolidinone scaffold must be oriented to exhibit inhibitory activity against enzymes like lipoxygenase (LOX). researchgate.net This synergy between computational prediction and experimental validation allows for a more targeted search for compounds with desired biological activities, reducing the cost and time associated with traditional screening methods. nih.gov

Advances in Stereoselective Synthesis for Enhanced Bioactivity

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure pyrrolidinones is of paramount importance for enhancing bioactivity. A number of enantioselective syntheses for pyrrolidines have been reported, including methods like asymmetric catalysis. nih.gov

Recent advances include N-heterocyclic carbene (NHC)-catalyzed enantioselective [3+2] cyclocondensation, which can deliver pyrrolidinones with high enantioselectivity. thieme-connect.com Another powerful method is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, which provides pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Furthermore, organocatalytic conjugate additions combined with a reduction/lactamization process have been used for the one-pot enantioselective construction of 2-pyrrolidinone (B116388) derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter. acs.org These methods provide access to specific stereoisomers, allowing for a more precise evaluation of their biological and pharmacological properties.

Table 2: Examples of Stereoselective Synthesis Methods for Pyrrolidinones

| Method | Catalyst/Reagent | Key Outcome | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| NHC-Catalyzed Cyclocondensation | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective formation of pyrrolidinones. | High enantioselectivity. | thieme-connect.com |

| Organocatalytic Conjugate Addition | Squaramide catalyst | Construction of a trifluoromethylated quaternary stereocenter. | Up to 96% ee and >20:1 dr. | acs.org |

| Pd-Catalyzed Cycloaddition | Palladium with novel phosphoramidite (B1245037) ligands | Asymmetric [3+2] cycloaddition with imines. | Excellent yields and selectivities. | nih.gov |

Sustainable and Green Chemistry Approaches in Pyrrolidinone Production

In line with the 12 principles of green chemistry, future efforts in pyrrolidinone synthesis will increasingly focus on sustainability. unibo.it This involves using renewable feedstocks, employing environmentally benign solvents and catalysts, and improving energy efficiency.

A significant development is the synthesis of biobased N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), which can be obtained from plant proteins. rsc.orglookchem.com This process involves a one-pot cyclization and methylation procedure, offering a renewable alternative to current fossil fuel-based production. rsc.org Ultrasound-promoted synthesis using citric acid as a green additive in ethanol (B145695) represents another sustainable approach, offering short reaction times and excellent yields without the need for harmful organic reagents. rsc.org The catalytic conversion of biomass, such as chitin, is also being explored for the production of nitrogen-containing chemicals, including pyrrolidinones. researchgate.net These green chemistry strategies are essential for transforming the production of fine chemicals and pharmaceuticals into a more sustainable, long-term reality. unibo.it

Q & A

Q. What are the optimal synthetic routes for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound can be achieved through:

- Cyclization reactions : Utilizing γ-lactam precursors with hydroxymethyl substituents under basic or acidic conditions. Yields depend on temperature (60–100°C) and solvent polarity (e.g., DMF or THF) .

- Vilsmeier-Haack formylation : Introduces formyl groups to pyrrolidinone derivatives, followed by reduction to hydroxymethyl groups. Critical parameters include reagent stoichiometry (e.g., POCl₃/DMF ratio) and reaction time (12–24 hrs) .

- Enzymatic modifications : Biocatalytic approaches using lipases or esterases to selectively modify intermediates, improving stereochemical control .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | DMF, 80°C, 8 hrs | 65–75 | ≥95 | |

| Vilsmeier-Haack | POCl₃/DMF, 0°C→RT, 24 hrs | 50–60 | 90–95 | |

| Enzymatic Modification | Phosphate buffer, 37°C, 48 hrs | 70–80 | ≥98 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key data points should be prioritized?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the lactam ring structure and hydroxymethyl substitution. Key signals include the lactam carbonyl (δ ~175 ppm in ¹³C NMR) and hydroxymethyl protons (δ ~3.5–4.0 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₇H₁₁NO₂, MW 157.17 g/mol) and detects fragmentation patterns indicative of lactam ring stability .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98%) and monitors degradation products under accelerated stability testing .

Q. Table 2: Key Analytical Data

| Technique | Key Data Points | Application | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.72 (s, 1H, -OH), δ 4.20 (m, 2H, -CH₂OH) | Structural confirmation | |

| HRMS | [M+H]⁺ = 158.0816 | Molecular weight validation | |

| HPLC | Retention time = 8.2 min (C18 column) | Purity assessment |

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Answer:

- pH-dependent studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC and quantify lactam ring opening products (e.g., carboxylic acid derivatives) .

- Temperature stress testing : Expose to elevated temperatures (40–60°C) to accelerate hydrolysis. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- Analytical methods : LC-MS/MS identifies degradation pathways, while FTIR detects carbonyl group changes .

Q. Table 3: Hydrolytic Stability Data

| Condition | Degradation (%) | Primary Degradation Product | Analytical Method | Reference |

|---|---|---|---|---|

| pH 7.4, 37°C, 72 hrs | <5 | None detected | HPLC-UV | |

| pH 2.0, 37°C, 48 hrs | 20–30 | Carboxylic acid derivative | LC-MS/MS |

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for structural elucidation?

Answer:

- 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for hydroxymethyl group orientation .

- X-ray crystallography : Provides definitive stereochemical data if single crystals are obtainable .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to identify discrepancies in tautomeric forms .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while minimizing interference from solvent effects?

Answer:

- Solvent selection : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .

- Control experiments : Include vehicle controls and assess interference using fluorescence-based assays (e.g., protein-binding studies) .

- Dose-response curves : Test concentrations spanning 0.1–100 μM, normalized to solvent-free conditions .

Q. What computational approaches are validated for predicting the metabolic pathways of this compound, and how can in vitro findings be reconciled with in silico models?

Answer:

- Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

- Molecular dynamics (MD) simulations : Simulate metabolic transformations (e.g., hydroxylation) over 100 ns trajectories to identify stable intermediates .

- In vitro-in silico correlation : Validate predictions with hepatic microsome assays and LC-MS metabolite profiling .

Q. Table 4: Computational vs. Experimental Metabolic Data

| Pathway | Predicted Metabolite (in silico) | Observed Metabolite (in vitro) | Concordance | Reference |

|---|---|---|---|---|

| Hydroxylation | 5-(Dihydroxymethyl)-derivative | Not detected | Low | |

| Lactam hydrolysis | Carboxylic acid | Carboxylic acid | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.